molecular formula C26H27FN4O5S B2511894 MSC2360844 CAS No. 1305267-37-1

MSC2360844

Cat. No.: B2511894
CAS No.: 1305267-37-1
M. Wt: 526.6 g/mol
InChI Key: NFHSJYKXENYICE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Roginolisib involves the creation of a unique chemical structure that allows for selective inhibition of PI3Kδ. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in public literature. it is known that the compound is designed to achieve high selectivity and potency while minimizing off-target effects .

Industrial Production Methods: Industrial production of Roginolisib likely involves standard pharmaceutical manufacturing processes, including multi-step organic synthesis, purification, and formulation. The compound is produced in a manner that ensures consistency, purity, and stability, adhering to regulatory standards for clinical use .

Chemical Reactions Analysis

Mechanism of Action

Roginolisib exerts its effects by allosterically modulating the C-terminus of PI3Kδ, a key enzyme in the PI3K signaling pathway. This modulation prevents the enzyme from becoming active, thereby inhibiting downstream signaling that promotes cancer cell growth and survival. The compound’s unique binding mode ensures selective inhibition without off-target effects typically seen with other PI3K inhibitors .

Comparison with Similar Compounds

  • Idelalisib
  • Duvelisib
  • Acalabrutinib
  • Venetoclax

Comparison: Roginolisib stands out due to its unique allosteric modulation mechanism, which provides selective inhibition of PI3Kδ without the off-target effects associated with other inhibitors. This selectivity translates to a better safety profile and potentially improved therapeutic outcomes .

Roginolisib’s ability to synergize with other cancer therapies, such as BCL-2 inhibitors, further highlights its versatility and potential in combination treatments .

Properties

IUPAC Name

[6-fluoro-1-[4-(morpholin-4-ylmethyl)phenyl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O5S/c27-22-3-1-2-20-24-21(17-37(33,34)25(20)22)23(26(32)30-10-14-36-15-11-30)28-31(24)19-6-4-18(5-7-19)16-29-8-12-35-13-9-29/h1-7H,8-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHSJYKXENYICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305267-37-1
Record name MSC-2360844
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1305267371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MSC-2360844
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K8FC2TF54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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